Toxicity profile and in silico mutagenicity of Fasudil Impurity 3
Toxicity profile and in silico mutagenicity of Fasudil Impurity 3
An In-Depth Technical Guide to the Toxicity Profile and In Silico Mutagenicity Assessment of Fasudil Impurity 3
Abstract
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Fasudil, a potent Rho-kinase (ROCK) inhibitor, is no exception, with its synthesis potentially giving rise to various process-related impurities. This guide focuses on "Fasudil Impurity 3," a known byproduct, and provides a comprehensive framework for evaluating its potential toxicity, with a specific emphasis on mutagenicity. In the absence of publicly available empirical toxicity data for this specific impurity, this document serves as a technical whitepaper on the state-of-the-art in silico approach mandated by regulatory bodies for the assessment of mutagenic impurities. We will delve into the principles of computational toxicology, the regulatory landscape defined by the ICH M7 guideline, and the practical application of these methods, thereby establishing a robust, scientifically-grounded workflow for the risk assessment of Fasudil Impurity 3 and other similar pharmaceutical impurities.
The Imperative of Impurity Profiling in Drug Development
Pharmaceutical impurities, even at trace levels, can present significant health risks.[1] They may arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with packaging materials.[1][2] The identification and quantification of these impurities are paramount for establishing control strategies that limit their presence to toxicologically qualified levels.[2] For a drug like fasudil, a potent inhibitor of Rho-associated protein kinases (ROCKs) used for conditions such as cerebral vasospasm, ensuring the purity of the API is critical to its therapeutic action and safety profile.[2][3][4] Fasudil Impurity 3 is a known process-related impurity in the synthesis of fasudil, and as such, its potential toxicological impact must be thoroughly evaluated.[2]
Regulatory Framework: The ICH M7 Guideline for Mutagenic Impurities
The International Council on Harmonisation (ICH) M7 guideline provides a comprehensive framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][5][6] This guideline is particularly relevant for impurities like Fasudil Impurity 3, for which extensive toxicological data may not be available.
The core principles of ICH M7 are:
-
Hazard Assessment: To identify impurities with the potential to be mutagenic.
-
Risk Characterization: To evaluate the risk to patients based on the acceptable intake of the impurity.
-
Control Strategy: To define measures to ensure the impurity is maintained at or below an acceptable level.
A key aspect of the ICH M7 guideline is its endorsement of in silico (computational) toxicology for the initial hazard assessment of impurities.[7][8] This allows for a rapid and resource-efficient evaluation of a large number of potential impurities without the need for their synthesis and experimental testing.[9]
Classification of Impurities under ICH M7
The guideline categorizes impurities into five classes to guide the risk assessment and control strategy:
| Class | Description | Recommended Action |
| Class 1 | Known mutagenic carcinogens | Control to compound-specific acceptable limits. |
| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Compounds with a structural alert for mutagenicity, but no mutagenicity data | Conduct an Ames test. If positive, treat as Class 2. If negative, treat as Class 5. |
| Class 4 | Compounds with no structural alerts, but with shared structural features to the API | Can be treated as non-mutagenic. |
| Class 5 | Compounds with no structural alerts and no sufficient evidence of mutagenicity | Can be treated as non-mutagenic. |
Table 1: ICH M7 Classification of Mutagenic Impurities.[10][11]
In Silico Mutagenicity Assessment: A Two-Pillar Approach
The ICH M7 guideline mandates the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies for the in silico assessment of bacterial mutagenicity.[12][13] This dual approach, one expert rule-based and the other statistical-based, provides a more robust and reliable prediction.[9] The bacterial reverse mutation assay, commonly known as the Ames test, is the biological endpoint these in silico models aim to predict.[5]
Pillar 1: Expert Rule-Based Systems (e.g., Derek Nexus)
Expert rule-based systems are knowledge-based systems developed by human experts who have curated and encoded structure-activity relationships from literature and proprietary data.[12][14]
-
Mechanism: These systems identify specific molecular substructures, known as "toxicophores," that are associated with a particular toxicological endpoint, such as mutagenicity.[14][15]
-
Causality: The choice to use an expert rule-based system is grounded in its ability to provide a clear, mechanistically-driven hypothesis for the prediction. If the software flags a structural alert, it will provide the underlying reasoning and supporting evidence.[14]
-
Trustworthiness: The transparency of the prediction, linking a structural feature to a potential toxicological hazard, makes the output highly interpretable and reviewable by toxicologists.[12]
-
Example Tool: Derek Nexus by Lhasa Limited is a widely used expert rule-based system that contains a comprehensive knowledge base of structural alerts for various toxicological endpoints, including mutagenicity.[12][14][15]
Pillar 2: Statistical-Based Systems (e.g., Sarah Nexus)
Statistical-based systems utilize machine learning algorithms trained on large datasets of chemical structures and their corresponding experimental results (in this case, Ames test data).[9][13][16]
-
Mechanism: These models learn complex relationships between structural features and mutagenic activity from the training data. They can identify patterns that may not be captured by predefined expert rules.[17][18]
-
Causality: The rationale for using a statistical-based system is its ability to explore a wider chemical space and potentially identify novel mutagens that lack known toxicophores.
-
Trustworthiness: The reliability of these models is dependent on the quality and diversity of the training set. A prediction is considered more reliable when the query compound is within the "applicability domain" of the model, meaning it is structurally similar to the compounds in the training set.[16][18]
-
Example Tool: Sarah Nexus , also from Lhasa Limited, is a statistical-based tool that predicts mutagenicity using a self-organizing hierarchical network model.[16][17] It provides a confidence level for each prediction, which aids in the expert review process.[16][18]
Integrated In Silico Workflow for Fasudil Impurity 3
The following diagram illustrates the recommended workflow for the in silico mutagenicity assessment of Fasudil Impurity 3, in accordance with ICH M7 guidelines.
Figure 1: A stepwise workflow for the in silico assessment of Fasudil Impurity 3.
Step-by-Step Protocol
-
Compound Identification: Obtain the chemical structure of Fasudil Impurity 3 (CAS: 166895-80-3, Molecular Formula: C14H17N3O2S).[2]
-
In Silico Analysis:
-
Submit the structure of Fasudil Impurity 3 to a validated expert rule-based (Q)SAR software (e.g., Derek Nexus).
-
Simultaneously, submit the structure to a validated statistical-based (Q)SAR software (e.g., Sarah Nexus).
-
-
Result Collation:
-
Expert Rule-Based Output: Note any identified structural alerts for mutagenicity. The output should provide a rationale for the alert and supporting references.
-
Statistical-Based Output: Record the prediction (positive, negative, or equivocal) and the associated confidence level. Assess if the compound is within the model's applicability domain.
-
-
Expert Review: A qualified toxicologist must review the outputs from both models.[19]
-
Concordant Negative: If both models return a high-confidence negative result, Fasudil Impurity 3 can be classified as ICH M7 Class 5 and controlled according to ICH Q3A/B guidelines.
-
Concordant Positive: If both models predict mutagenicity, the impurity is considered to be of high concern and would be classified as ICH M7 Class 3, requiring further testing.
-
Conflicting Results: If one model is positive and the other is negative, or if predictions are equivocal, a thorough expert review is critical to determine the final classification and the need for further action.[19] This review would consider the strength of the evidence for any structural alerts, the confidence of the statistical prediction, and the relevance of the training set data.
-
-
Further Action (if required):
-
If the outcome of the in silico assessment is positive or inconclusive, the recommended next step under ICH M7 is to perform an in vitro bacterial reverse mutation (Ames) test.[9][20]
-
A negative Ames test result would typically overrule a positive in silico prediction, leading to a Class 5 classification.
-
A positive Ames test would confirm the mutagenic potential, classifying the impurity as Class 2, and necessitating control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for chronic exposure.[1]
-
Conclusion
While a specific, publicly available toxicity profile for Fasudil Impurity 3 is not currently documented, a robust and regulatory-accepted pathway for its assessment exists. The ICH M7 guideline provides a clear framework for evaluating the mutagenic potential of pharmaceutical impurities, with in silico (Q)SAR modeling as the cornerstone of the initial hazard identification. By employing a dual-methodology approach with both expert rule-based and statistical-based systems, a scientifically sound and defensible assessment of Fasudil Impurity 3's mutagenic potential can be achieved. This approach not only ensures patient safety and regulatory compliance but also streamlines the drug development process by focusing resources on impurities that pose a genuine risk.
References
- Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment.
- PR Newswire. (2013, June 6). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines.
- International Council for Harmonisation. (2013, February 6). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2).
- Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
- Lhasa Limited. (2024, December 10). Everything You Need To Know About Sarah Nexus.
- Kim, H. S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC.
- Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH-M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
- IntuitionLabs. (2026, February 24). ICH M7: A Guide to Mutagenic Impurity Assessment Software.
- Barber, C., et al. (2020, September 22). The importance of expert review to clarify ambiguous situations for (Q)SAR predictions under ICH M7. PMC.
- PozeSCAF. (2024, August 28). In Silico Mutagenicity and Toxicology Predictions.
- European Medicines Agency (EMA). (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
- Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered.
- Optibrium. (2025, February 8). Derek Nexus for toxicity prediction – What package is right for me?.
- Pharmaceuticals and Medical Devices Agency (PMDA). (2020, June 29). M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC).
- Lhasa Limited. (2019, December 11). Sarah Nexus - Mutagenicity.
- Kruhlak, N. L. (2017, August 15). In silico prediction of genotoxicity. PubMed.
- Gini, G., et al. (2022). Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. PubMed.
- ACS Publications. (2026, January 8). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study.
- EvitaChem. (n.d.). Buy Fasudil Impurity 3 (EVT-1477731) | 166895-80-3.
- Pharmaffiliates. (n.d.). Fasudil-impurities.
- NextSDS. (n.d.). Fasudil IMpurity 3 — Chemical Substance Information.
- Birudukota, S., et al. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PMC.
- Qepler. (2021, September 7). ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities.
- Pharmaffiliates. (n.d.). Fasudil-impurities.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. lhasalimited.org [lhasalimited.org]
- 13. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 14. optibrium.com [optibrium.com]
- 15. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 16. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 17. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. toxhub-consulting.com [toxhub-consulting.com]
